molecular formula C9H8O3 B1342639 3-Formyl-4-methylbenzoic Acid CAS No. 69526-89-2

3-Formyl-4-methylbenzoic Acid

Cat. No.: B1342639
CAS No.: 69526-89-2
M. Wt: 164.16 g/mol
InChI Key: REPNRLBITGLALU-UHFFFAOYSA-N
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Description

3-Formyl-4-methylbenzoic acid is an aromatic compound with the molecular formula C9H8O3. It is characterized by the presence of a formyl group (-CHO) and a methyl group (-CH3) attached to a benzene ring, along with a carboxylic acid group (-COOH). This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Formyl-4-methylbenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-methylbenzaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. Another method involves the formylation of 4-methylbenzoic acid using formylating agents like formic acid and acetic anhydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: 3-Formyl-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Formyl-4-methylbenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.

    Medicine: It is utilized in the development of drugs and therapeutic agents due to its ability to undergo various chemical modifications.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-formyl-4-methylbenzoic acid depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid group through the transfer of electrons and the addition of oxygen atoms. In reduction reactions, the formyl group is reduced to a hydroxymethyl group through the gain of electrons and the addition of hydrogen atoms. The molecular targets and pathways involved vary based on the specific reaction and application .

Comparison with Similar Compounds

    3-Formylbenzoic acid: Lacks the methyl group present in 3-formyl-4-methylbenzoic acid.

    4-Formylbenzoic acid: Has the formyl group in the para position relative to the carboxylic acid group.

    3-Fluoro-4-methylbenzoic acid: Contains a fluorine atom instead of a formyl group.

Uniqueness: this compound is unique due to the presence of both a formyl group and a methyl group on the benzene ring, which allows it to undergo a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-formyl-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6-2-3-7(9(11)12)4-8(6)5-10/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPNRLBITGLALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307031
Record name 3-Formyl-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69526-89-2
Record name 3-Formyl-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69526-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formyl-4-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-formyl-4-methylbenzoic acid
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Synthesis routes and methods I

Procedure details

To a stirred solution of 3-bromo-4-methylbenzoic acid (2.14 g, 10.00 mmol, 1.00 equiv) in tetrahydrofuran (30 mL) under nitrogen at −78° C. was added n-BuLi (10 mL, 2.5 M in THF, 2.50 equiv) dropwise. After stirring for 1 h below −70° C., DMF (5 mL) was slowly added. The resulting solution was warmed slowly to room temperature and stirred for 1 h. After carefully quenching the reaction by slowly adding 50 mL of water, the pH was adjusted to ˜3-4 using aqueous HCl (6 M). The resulting mixture was extracted with 2×50 mL of ethyl acetate and the combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1.6 g (98%) of the title compound as a yellow solid.
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
98%

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-bromo-4-methylbenzoic acid (2.14 g, 10.0 mmol) in tetrahydrofuran (30 mL) under nitrogen at -78° C. was added n-BuLi (10 mL, 2.5 M in THF, 25 mmol) drop-wise. The mixture was stirred for 1 h below −70° C., then DMF (5 mL) was slowly added. The resulting solution was slowly warmed to room temperature and stirred for 1 h, then carefully quenched by slow addition of water (50 mL). The pH was adjusted to −3-4 using aqueous HCl (6 M) and the resulting mixture was extracted with ethyl acetate (2×50 mL). The combined organics was dried (Na2SO4), filtered, and concentrated under reduced pressure to yield the title compound as a yellow solid (1.6 g, 98%).
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods III

Procedure details

Under nitrogen, Pd(dppf) (72 mg, 89 μmol) was added to a solution of 3-formyl-4-trifluoromethanesulfonyloxy-benzoic acid methyl ester (2.80 g, 8.97 mmol) in dioxane (40 mL). The mixture was stirred at rt and dimethyl zinc (11.2 g, 13.5 mmol, 12.1 mL of a 1.2M solution in toluene) was added. The mixture was stirred at 75° C. for 1 h. The mixture was cooled to rt before a 2M aq. LiOH solution (40 mL) was added. The mixture was stirred at rt for 2 h before it was concentrated. The residue was dissolved in EA and extracted with 1M aq. NaOH and water. The aq. extracts were acidified by adding 2N aq. HCl (30 mL) and then extracted with EA. The org. extract was dried over Na2SO4, filtered and concentrated. The crude product was purified by prep. HPLC to give the title compound as a pale yellow powder (903 mg). LC-MS*: tR=0.27 min, [M−H]−=162.90; 1H NMR (D6-DMSO): δ 2.69 (s, 3H), 7.49 (d, J=7.8 Hz, 1H), 8.08 (dd, J=7.8, 1.8 Hz, 1H), 8.38 (d, J=1.8 Hz, 1H), 10.29 (s, 1H), 13.20 (s, 1H).
[Compound]
Name
Pd(dppf)
Quantity
72 mg
Type
reactant
Reaction Step One
Name
3-formyl-4-trifluoromethanesulfonyloxy-benzoic acid methyl ester
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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Quantity
40 mL
Type
reactant
Reaction Step Three

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